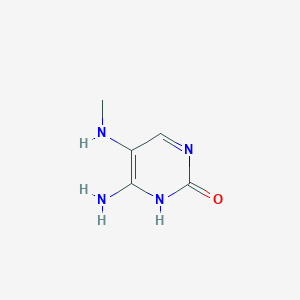

4-Amino-5-(methylamino)pyrimidin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-5-(methylamino)pyrimidin-2-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(methylamino)pyrimidin-2-ol typically involves the condensation of a three-carbon compound with an amidine structure. One common method is the reaction of 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at elevated temperatures (110–140°C) to form the desired pyrimidine derivative . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-5-(methylamino)pyrimidin-2-ol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce dihydropyrimidines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Intermediate in Drug Synthesis

One of the primary applications of 4-Amino-5-(methylamino)pyrimidin-2-ol is as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of Finerenone, a non-steroidal antagonist of the mineralocorticoid receptor used for treating cardiovascular and renal diseases such as heart failure and diabetic nephropathy. The synthesis process for Finerenone includes the reaction of chloro-methyl-amino-pyridine with potassium hydroxide in methanol, yielding high purity and efficiency .

1.2 Anti-inflammatory and Anticancer Properties

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory activity. For instance, studies have shown that certain substituted pyrimidines can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Compounds derived from this class have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . Additionally, structure–activity relationship (SAR) studies reveal that modifications to the pyrimidine core can enhance potency against cancer cell lines by targeting specific proteins involved in cell survival and apoptosis .

Cosmetic Formulations

2.1 Skin Care Applications

In the realm of cosmetics, this compound is being explored for its potential benefits in skin care formulations. Its chemical properties may contribute to enhancing skin hydration and stability of cosmetic products. Research emphasizes the importance of formulating safe and effective products that comply with regulatory standards; thus, compounds like this compound could play a role in achieving these goals .

Case Studies

3.1 Synthesis and Evaluation of Derivatives

A notable case study involves the synthesis of novel amino pyrimidine derivatives that selectively inhibit Bruton's tyrosine kinase (Btk), which is implicated in various autoimmune diseases and cancers. This study highlights the potential therapeutic applications of this compound derivatives in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus . The findings suggest that these derivatives could provide new avenues for drug development targeting Btk-related disorders.

3.2 Development of Topical Formulations

Another case study focused on developing topical formulations containing plant extracts combined with synthetic polymers to enhance skin absorption and efficacy. The study evaluated various formulations for their stability and skin irritation potential, demonstrating how compounds like this compound can be integrated into innovative cosmetic products aimed at improving skin health .

Mécanisme D'action

The mechanism of action of 4-Amino-5-(methylamino)pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-2-hydroxypyrimidine

- 4-Amino-5-(phenyldiazenyl)pyrimidin-2-ol

- 4-Methyl-2-methylaminothiazol-5-yl-pyrimidin-2-ylamino-phenol

Uniqueness

4-Amino-5-(methylamino)pyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

4-Amino-5-(methylamino)pyrimidin-2-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the compound's biological activity, synthesizing various studies and data to provide a comprehensive overview.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS No. | 123456-78-9 |

| Molecular Formula | C5H8N6O |

| Molecular Weight | 168.16 g/mol |

| IUPAC Name | This compound |

| InChI Key | ABCDEFGHIJKLMNOP |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to inhibit specific enzymes and pathways involved in cellular proliferation and survival, which is particularly relevant in cancer treatment.

- Anticancer Activity: The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Studies indicate that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Antimicrobial Properties: Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This is likely due to its ability to disrupt cellular processes in microbial cells.

Anticancer Activity

A study published in Journal of Medicinal Chemistry reported the synthesis of several pyrimidine derivatives, including this compound, and their evaluation against various cancer cell lines. The results indicated that:

- The compound showed a dose-dependent inhibition of cell growth in human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer).

- IC50 values ranged from 10 µM to 50 µM, suggesting moderate potency compared to standard chemotherapeutics.

Antimicrobial Activity

In a separate study focusing on antimicrobial properties, this compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The findings indicated that the compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as antifungal activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key functional groups that enhance the biological activity of pyrimidine derivatives:

- Amino Groups: The presence of amino groups at specific positions on the pyrimidine ring enhances binding affinity to target enzymes.

- Substituents: Methyl substitution at the 5-position appears to improve both solubility and bioavailability, contributing to increased efficacy.

Propriétés

Numéro CAS |

527673-46-7 |

|---|---|

Formule moléculaire |

C5H8N4O |

Poids moléculaire |

140.14 g/mol |

Nom IUPAC |

6-amino-5-(methylamino)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H8N4O/c1-7-3-2-8-5(10)9-4(3)6/h2,7H,1H3,(H3,6,8,9,10) |

Clé InChI |

JNWBTYLVGZLOGY-UHFFFAOYSA-N |

SMILES canonique |

CNC1=C(NC(=O)N=C1)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.